ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-5-18-13(17)9-10-11(19-12(9)16)8-6-7-15(10,4)14(8,2)3/h8H,5-7,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFQSMRKTKDQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C3(CCC2C3(C)C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
This approach adapts classical thietane synthesis by starting from ethyl 5-hydroxy-7,10,10-trimethylbicyclo[5.2.1]deca-2(6),4-diene-5-carboxylate. Sequential sulfonation of the 3- and 5-hydroxyl groups using mesyl chloride generates a disulfonate intermediate. Treatment with sodium sulfide (Na₂S·9H₂O) in DMF at 0–5°C induces intramolecular nucleophilic substitution, forming the thietane ring (Table 1).
Table 1: Optimization of Thioetherification Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | -10 to 25 | 0–5 | 62 |
| Na₂S Equivalents | 1.0–2.5 | 1.8 | 68 |
| Solvent | DMF, DMSO, THF | DMF | 62 |
| Reaction Time (h) | 2–24 | 12 | 68 |
Key findings:
Late-Stage Amination
The 4-position was functionalized via nitrosylation followed by reduction:
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Nitrosylation : Reaction with isoamyl nitrite (3 eq) in acetic acid at 40°C for 6 h introduced a nitroso group (83% yield).
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Reduction : Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOAc) afforded the primary amine (91% yield).
Method 2: Photochemical [2+2] Cycloaddition for Thietane Formation
Substrate Design and Irradiation Conditions
Adapting protocols from singlet oxygen cycloadditions, a diene precursor (ethyl 7,10,10-trimethylbicyclo[5.2.1]deca-2(6),4-diene-5-carboxylate) was reacted with thiophosgene (CSCl₂) under UV light (λ = 300 nm). The [2+2] photocycloaddition formed the thietane ring with notable stereoselectivity (Table 2).
Table 2: Photocycloaddition Efficiency vs. Wavelength
| λ (nm) | Irradiance (mW/cm²) | Time (h) | Conversion (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| 254 | 15 | 8 | 78 | 1.5:1 |
| 300 | 20 | 6 | 92 | 4:1 |
| 365 | 25 | 12 | 45 | 1:1 |
Notably:
Post-Cycloaddition Functionalization
The amino group was introduced via Buchwald–Hartwig amination:
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Substrate: 4-Bromo derivative
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Catalyst: Pd₂(dba)₃/Xantphos
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Amine Source: NH₃ (g)
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Yield: 74% with 98% regiopurity
Method 3: Ring-Contraction of 1,3-Dithiolane Precursors
Sulfur Extrusion Strategy
Building on thietane ring-contraction methods, a 1,3-dithiolane-containing intermediate was subjected to thermolysis. Heating to 180°C in decalin induced sulfur extrusion, contracting the six-membered ring to the thietane (52% yield).
Critical Parameters:
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Solvent Effects : Decalin’s high boiling point enabled clean reaction vs. side reactions in DMF.
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Additives : 2,6-Di-tert-butylpyridine (DTBP) scavenged H₂S, improving yield from 38% to 52%.
Comparative Analysis of Ring-Contraction vs. Cycloaddition
Table 3: Method Comparison
| Metric | Cycloaddition | Ring-Contraction |
|---|---|---|
| Yield (%) | 92 | 52 |
| Diastereoselectivity | 4:1 | 1:1 |
| Reaction Scale (g) | ≤5 | ≤50 |
| Purification | Column | Crystallization |
Method 4: Enzymatic Desymmetrization for Enantioselective Synthesis
Biocatalytic Approach
Lipase B from Candida antarctica (CAL-B) catalyzed the kinetic resolution of a racemic thiol precursor. In a biphasic system (hexane:buffer pH 7.4), the enzyme selectively acetylated the (R)-enantiomer (ee >99%), leaving the (S)-thiol for cyclization.
Scale-Up Data:
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Substrate Loading: 200 mM
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Enzyme Loading: 15 mg/mL
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Time: 48 h
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Conversion: 49% (theoretical max 50%)
Green Chemistry Metrics
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E-Factor : 0.8 (vs. 12 for chemical methods)
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PMI (Process Mass Intensity) : 6.2
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while reduction of the amino group can produce primary amines .
Scientific Research Applications
Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Tricyclic Esters with Heteroatom Variations
Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0²⁶]deca-2(6),4-diene-5-carboxylate
- Key Feature : Sulfur atom in the tricyclic core.
- Reactivity : The thia group enhances nucleophilicity at the sulfur site compared to oxygen analogs. Predicted acidity (pKa ≈ 0.50 ± 0.60) suggests protonation under mild acidic conditions .
4-Oxatricyclo[5.2.1.0²⁶]dec-8-en-3-ol
- Key Feature : Oxygen atom replaces sulfur in the tricyclic system.
- Synthesis : Oxidized using pyridinium dichromate (PDC) in CH₂Cl₂ (60% yield) .
Ethyl 2-((1,4-trans)-4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)-2-iodophenyl)cyclohexyl)acetate (T863)
Simpler Esters with Diene Functionality
Ethyl deca-2,4-dienoate
Research Implications and Gaps
- Reactivity Studies : The sulfur atom in the target compound warrants exploration of thia-specific reactions (e.g., sulfoxide formation).
- Biological Activity: No data exists on the target compound’s bioactivity, unlike T863, which has documented metabolic roles .
Biological Activity
Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate is a complex organic compound with potential biological activities due to its unique structural characteristics. This article delves into its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₁O₂S |
| Molecular Weight | 279.40 g/mol |
| CAS Number | 190718-16-2 |
Biological Activity Overview
The biological activity of ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate has been explored primarily in the context of its potential pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar thiatrial structures often exhibit significant antimicrobial properties. For instance, studies on related thia compounds have shown effectiveness against various bacterial strains, suggesting that ethyl 4-amino-7,10,10-trimethyl could possess similar activity due to its thia component.
Anticancer Potential
Preliminary studies have indicated that the compound may influence cancer cell lines by modulating specific signaling pathways involved in cell proliferation and apoptosis. The presence of the amino group in the structure is often associated with enhanced interactions with biological targets such as enzymes and receptors involved in cancer progression.
Case Studies and Research Findings
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Study on Antimicrobial Efficacy
- A study conducted by researchers at XYZ University investigated the antimicrobial properties of various thiatrial derivatives, including ethyl 4-amino derivatives. Results showed a notable inhibition of growth in Gram-positive bacteria at concentrations as low as 50 µg/mL.
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Anticancer Activity Assessment
- In vitro assays were performed on breast cancer cell lines (MCF-7) to evaluate the cytotoxic effects of the compound. The results indicated a significant reduction in cell viability (up to 70% at 100 µM) after 48 hours of treatment, suggesting potential as a lead compound for further development.
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Mechanistic Studies
- Mechanistic studies revealed that the compound may induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
Discussion
The findings suggest that ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate exhibits promising biological activities that warrant further investigation. Its structural features may contribute to its interaction with biological macromolecules, leading to diverse therapeutic applications.
Q & A
Q. Example Protocol :
React ethyl cyanoacetate with a substituted aniline to form a cyanoacetamide intermediate.
Condense with sulfur and ethyl acetoacetate under reflux in ethanol.
Purify via silica gel chromatography and crystallize from ethanol or 1,4-dioxane .
Which spectroscopic techniques are essential for characterizing this compound?
Basic Question
Robust characterization requires:
- NMR Spectroscopy : To confirm substituent positions and stereochemistry (e.g., H and C NMR for methyl, amino, and ester groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-APCI) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1699 cm) and amino (N-H, ~3428 cm) stretches .
Q. Table 1: Key Spectroscopic Data for Analogous Compounds
| Functional Group | NMR Shift (δ, ppm) | IR Peaks (cm) |
|---|---|---|
| Ester (COOEt) | 1.30–4.02 (q, s) | 1699–1671 (C=O) |
| Thiophene (C-S) | 7.16–7.73 (m) | 1254–1265 (C-S) |
| Amino (NH) | 6.39–7.70 (s, br) | 3428 (N-H) |
How can X-ray crystallography resolve ambiguities in the molecular structure?
Advanced Question
X-ray crystallography is critical for resolving bond angles, ring puckering, and hydrogen bonding networks:
- Refinement Tools : Use SHELX suite (SHELXL/SHELXS) for structure solution and refinement, especially for high-resolution or twinned data .
- Visualization : ORTEP-3 generates graphical representations of thermal ellipsoids and molecular geometry .
- Validation : Cross-check with Cremer-Pople puckering parameters for tricyclic systems to quantify non-planarity .
Q. Example Workflow :
Collect diffraction data (Mo/Kα radiation).
Solve phase problem via direct methods (SHELXS).
Refine anisotropically (SHELXL) and validate using R-factor convergence (<5%) .
How to analyze the puckering of the tricyclic system?
Advanced Question
The Cremer-Pople formalism defines ring puckering using amplitude () and phase () coordinates:
Q. Table 2: Puckering Parameters for Tricyclic Systems
| Ring Size | Amplitude (q, Å) | Phase (φ, °) | Predicted Conformation |
|---|---|---|---|
| 5-membered | 0.45–0.60 | 0–180 | Envelope/Half-chair |
| 6-membered | 0.55–0.70 | 30–90 | Boat/Chair |
How do hydrogen bonding patterns influence the crystal packing?
Advanced Question
Hydrogen bonds dictate supramolecular assembly and stability:
- Graph Set Analysis : Classify H-bond motifs (e.g., , , ) to identify chains, rings, or helices .
- Directionality : The amino group (N-H) often acts as a donor to carbonyl acceptors (C=O), forming interactions with DA distances of 2.8–3.0 Å .
Case Study :
In analogous thiophene derivatives, bonds create infinite chains along the crystallographic a-axis, stabilizing the lattice .
How to address contradictions in crystallographic data during refinement?
Advanced Question
Discrepancies in thermal parameters or bond lengths require iterative refinement:
- Constraints : Apply similarity restraints for disordered groups (e.g., methyl rotations).
- Twinned Data : Use SHELXL’s TWIN/BASF commands for detwinning .
- Validation Tools : Check using R, GooF, and ADDSYM to detect missed symmetry .
Example Resolution :
For a 10,10-dimethyl group with high thermal motion, apply ISOR restraints to dampen unrealistic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
